molecular formula C10H7ClN2O3 B6178788 methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate CAS No. 2393977-86-9

methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate

Cat. No. B6178788
CAS RN: 2393977-86-9
M. Wt: 238.6
InChI Key:
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Description

Methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate (MCCI) is a molecule that has been studied for its potential applications in scientific research. It is a derivative of indazole, a heterocyclic aromatic compound that is found in many natural products. MCCI has been studied for its ability to act as a catalyst for a variety of reactions, as well as its potential use as an anti-inflammatory agent.

Scientific Research Applications

Methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate has been studied for its potential applications in scientific research. It has been used as a catalyst for a variety of reactions, such as the synthesis of indazole derivatives, and the synthesis of heterocyclic compounds. It has also been studied for its anti-inflammatory properties, and has been shown to inhibit the release of pro-inflammatory cytokines.

Mechanism of Action

Methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate has been studied for its mechanism of action. It has been shown to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta, by blocking the activity of the enzyme phospholipase A2. It has also been shown to inhibit the production of reactive oxygen species, which are believed to contribute to inflammation.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce pain, and reduce the production of reactive oxygen species. In humans, it has been shown to inhibit the release of pro-inflammatory cytokines, and to reduce inflammation.

Advantages and Limitations for Lab Experiments

Methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate has a number of advantages and limitations for lab experiments. Its ease of synthesis makes it an attractive option for scientists, and its anti-inflammatory properties make it a potential therapeutic agent. However, its limited solubility in water and its instability in the presence of light and air can make it difficult to work with in the lab.

Future Directions

Methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate has a number of potential future directions. It could be studied further for its anti-inflammatory properties, and it could be used as a catalyst for the synthesis of complex molecules. It could also be studied for its potential applications in drug delivery, and its potential use as an antioxidant. Additionally, its use as a therapeutic agent could be explored further, as well as its potential use in cancer therapy. Finally, its potential use in biotechnology could be investigated, as it could be used as a starting material for the synthesis of complex molecules.

Synthesis Methods

Methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate can be synthesized through a variety of methods, most commonly via the reaction of 4-chloro-3-methylindazole with carbonochloridoyl chloride. This reaction is typically carried out in an inert atmosphere at temperatures of up to 75°C. The reaction yields a mixture of this compound and its isomer, 4-chloro-3-methyl-1H-indazole-4-carboxylate. The two isomers can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate involves the reaction of 1H-indazole-4-carboxylic acid with thionyl chloride to form 1-(chlorocarbonyl)-1H-indazole-4-carboxylic acid. This intermediate is then reacted with methyl alcohol and a base to form the final product.", "Starting Materials": [ "1H-indazole-4-carboxylic acid", "Thionyl chloride", "Methyl alcohol", "Base (e.g. triethylamine)" ], "Reaction": [ "1. Dissolve 1H-indazole-4-carboxylic acid in thionyl chloride and heat under reflux for several hours.", "2. Cool the reaction mixture and evaporate excess thionyl chloride under reduced pressure.", "3. Add a solution of the intermediate 1-(chlorocarbonyl)-1H-indazole-4-carboxylic acid in a suitable solvent (e.g. dichloromethane) to a mixture of methyl alcohol and base.", "4. Stir the reaction mixture at room temperature for several hours.", "5. Extract the product with a suitable solvent (e.g. ethyl acetate) and purify by column chromatography or recrystallization." ] }

CAS RN

2393977-86-9

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.6

Purity

95

Origin of Product

United States

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